molecular formula C11H15FN2 B6593208 1-(2-Fluorobenzyl)piperazine CAS No. 435345-41-8

1-(2-Fluorobenzyl)piperazine

Cat. No. B6593208
CAS RN: 435345-41-8
M. Wt: 194.25 g/mol
InChI Key: IGVNZJBYRPULAI-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperazine is an organic compound with the molecular formula C11H15FN2 . It has an average mass of 194.249 Da and a monoisotopic mass of 194.121933 Da . It is a colorless to light yellow liquid .


Synthesis Analysis

The synthesis of 1-(2-Fluorobenzyl)piperazine involves several raw materials including alpha-Chloro-o-fluorotoluene, Sodium chloride, Toluene, Piperazine, Hydrochloric acid, and Sodium hydroxide . Recent developments in the synthesis of piperazine derivatives have been reported, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluorobenzyl)piperazine has been established by employing 1H NMR, 13C NMR, and mass spectral analysis .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Fluorobenzyl)piperazine are not detailed in the sources, it’s worth noting that piperazine compounds, in general, are used in a variety of chemical reactions due to their unique structure and properties .


Physical And Chemical Properties Analysis

1-(2-Fluorobenzyl)piperazine is a colorless to light yellow liquid . It has a molecular weight of 194.25 .

Scientific Research Applications

Chemical Properties and Identification

“1-(2-Fluorobenzyl)piperazine” is a chemical compound with the empirical formula C11H15FN2 . It has a molecular weight of 194.25 and is identified by the CAS Number: 89292-78-4 . The compound has a refractive index of n20/D 1.5330 (lit.) and a density of 1.170 g/mL at 25 °C (lit.) .

Anticancer Activity

A series of 1-(2-fluorobenzyl)piperazine triazoles have been synthesized and evaluated for their anticancer activity . In vitro anticancer activity was evaluated using MTT assay against MCF7 breast cancer cell line . Compounds bearing 4-fluorophenyl and 2-fluorophenyl pendant from triazole substituent phenyl ring exhibited the highest anticancer efficacy with IC50 values of 12.09 µg/mL and 15.12 µg/mL , respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on human HER2 complexed with hercepatin fab . These studies demonstrated Leu443, Gly442 and Leu27 as key residues interacting with active compounds .

Synthesis of Biologically Active Molecules

“1-(2-Fluorobenzyl)piperazine” is a precursor involved in the synthesis of a variety of biologically active molecules . These include chemokine antagonists, pyrido [1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, and chlorokojic acid derivatives with antibacterial and antiviral activities .

Safety Information

The compound is classified as Aquatic Chronic 3 under hazard classifications . The precautionary statements include P273 - P501 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

Commercial Availability

“1-(2-Fluorobenzyl)piperazine” is commercially available and can be purchased from various suppliers . It is typically sold with an assay of 96% .

Safety and Hazards

1-(2-Fluorobenzyl)piperazine is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, or if inhaled or swallowed, immediate medical attention is required .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNZJBYRPULAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963040
Record name 1-[(2-Fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)piperazine

CAS RN

435345-41-8, 89292-78-4
Record name 1-[(2-Fluorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Fluorobenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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